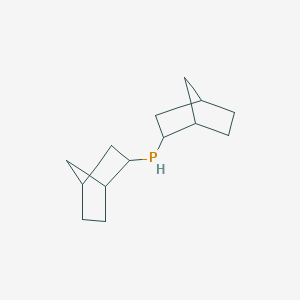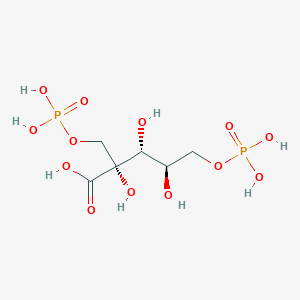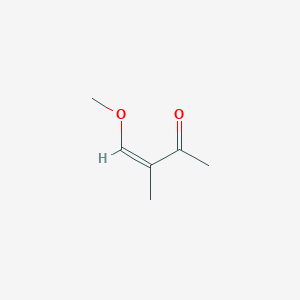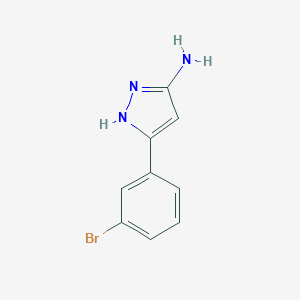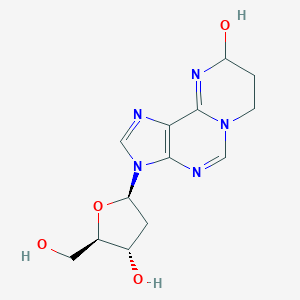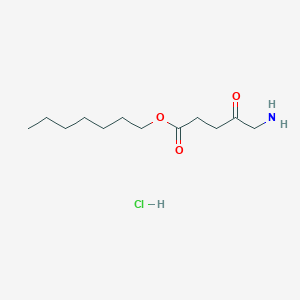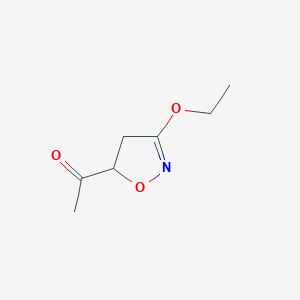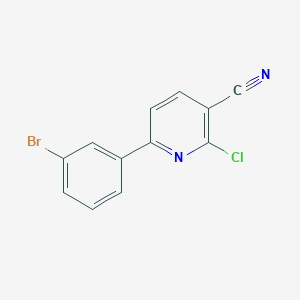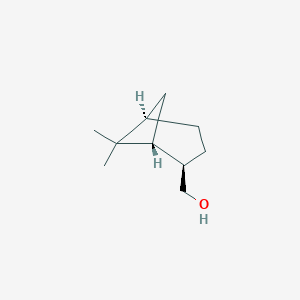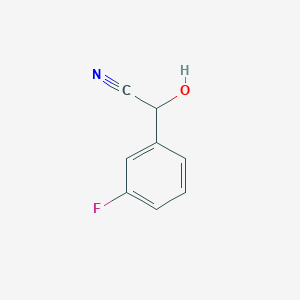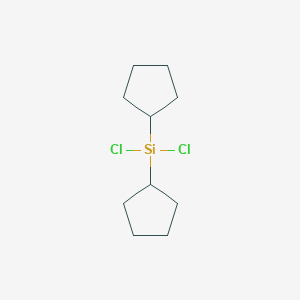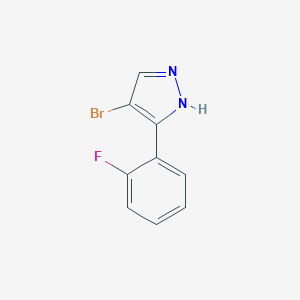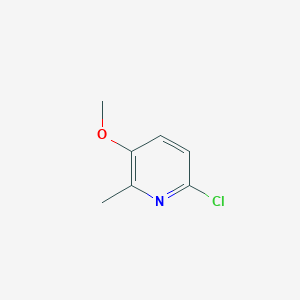![molecular formula C9H12O2 B136981 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene CAS No. 125404-51-5](/img/structure/B136981.png)
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, also known as MDN, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MDN belongs to the family of spiroketals, which are cyclic compounds containing two or more rings that share a single atom. MDN has been synthesized using various methods and has been studied extensively for its potential use in various fields such as drug discovery, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may act as a potent anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of certain signaling pathways involved in cancer progression. 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has several advantages for use in lab experiments, including its high purity, stability, and relatively simple synthesis method. However, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is also a highly reactive compound and requires careful handling and storage to prevent degradation and decomposition.
Direcciones Futuras
There are several future directions for research involving 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, including the development of novel anti-cancer agents based on 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, the synthesis of new materials using 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene as a building block, and the exploration of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene's potential as a therapeutic agent for various inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene and its potential applications in various fields.
Métodos De Síntesis
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene can be synthesized using various methods, including the reaction of 4,5-dihydro-2-methylfuran with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a Lewis acid catalyst. This method yields 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene in high purity and is relatively simple to perform. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.
Aplicaciones Científicas De Investigación
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has shown significant potential in various scientific fields, including drug discovery, material science, and organic synthesis. In drug discovery, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In material science, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been used as a key intermediate in the synthesis of various natural products and other complex molecules.
Propiedades
Número CAS |
125404-51-5 |
|---|---|
Nombre del producto |
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
8-methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(6-8(7)2)10-3-4-11-9/h6H,1,3-5H2,2H3 |
Clave InChI |
GVDJTEVCJOMYFD-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CC1=C)OCCO2 |
SMILES canónico |
CC1=CC2(CC1=C)OCCO2 |
Sinónimos |
1,4-Dioxaspiro[4.4]non-6-ene, 7-methyl-8-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



